molecular formula C8H6BrF3N2O2 B2587809 Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 2225146-15-4

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2587809
CAS No.: 2225146-15-4
M. Wt: 299.047
InChI Key: KSIIRVOEOGBOQS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the following steps:

    Bromination: The starting material, 2-amino-3-methylpyridine, undergoes bromination to introduce the bromo group at the 5-position.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 6-position using a suitable trifluoromethylating agent.

    Esterification: The carboxyl group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyridine derivative.

Scientific Research Applications

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the trifluoromethyl group.

    2-Amino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c1-16-7(15)3-2-4(9)5(8(10,11)12)14-6(3)13/h2H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIIRVOEOGBOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-15-4
Record name methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
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